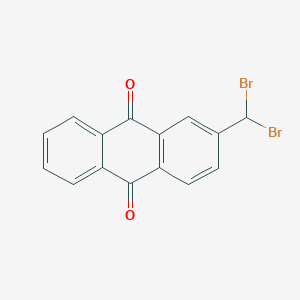
2-(dibromomethyl)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dibromomethyl)anthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two bromomethyl groups attached to the anthraquinone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)anthra-9,10-quinone typically involves the bromination of 9,10-anthraquinone. The process can be carried out using bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a catalyst in a solvent system is scaled up, and the product is purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The anthraquinone core can be oxidized to form various quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Hydroxymethyl or aminomethyl anthraquinones.
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Scientific Research Applications
2-(dibromomethyl)anthra-9,10-quinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(dibromomethyl)anthra-9,10-quinone involves its interaction with cellular components. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The compound can also generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress and cell death.
Molecular Targets and Pathways:
Proteins: Covalent modification of thiol groups in enzymes.
DNA: Alkylation of nucleophilic sites leading to DNA damage.
Pathways: Induction of apoptosis through ROS generation and mitochondrial dysfunction.
Comparison with Similar Compounds
- 2-Bromomethyl-9,10-anthraquinone
- 9,10-Anthraquinone
- 2,3-Dibromomethyl-9,10-anthraquinone
Comparison: 2-(dibromomethyl)anthra-9,10-quinone is unique due to the presence of two bromomethyl groups, which enhance its reactivity compared to 2-Bromomethyl-9,10-anthraquinone. The additional bromine atoms increase the compound’s ability to undergo substitution reactions and interact with biological targets. Compared to 9,10-anthraquinone, the dibromomethyl derivative exhibits higher chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H8Br2O2 |
|---|---|
Molecular Weight |
380.03g/mol |
IUPAC Name |
2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)8-5-6-11-12(7-8)14(19)10-4-2-1-3-9(10)13(11)18/h1-7,15H |
InChI Key |
KMINCYHZTSCUET-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


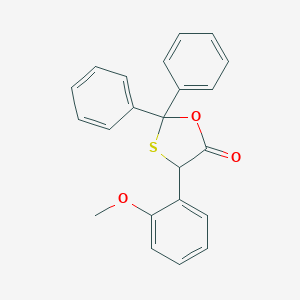
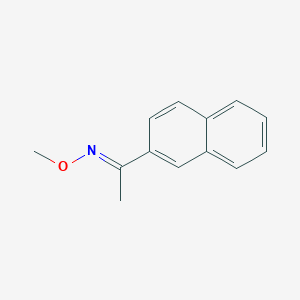
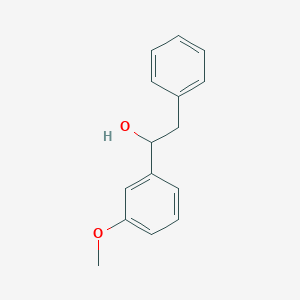
![[6-Phenyl-4-(2-phenylvinyl)-1,3-cyclohexadien-1-yl]benzene](/img/structure/B514963.png)
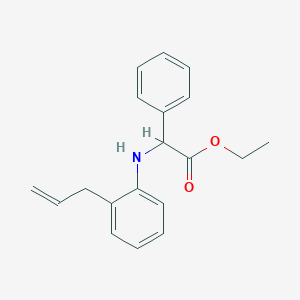
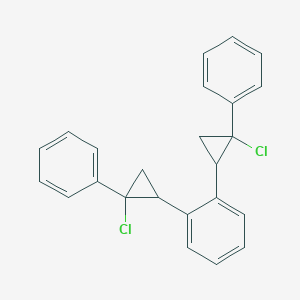
![Hydroxy(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-15-yl)azane oxide](/img/structure/B514969.png)
![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}-1,3-benzodioxole](/img/structure/B514971.png)
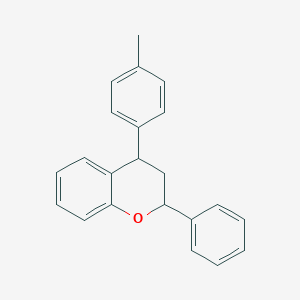
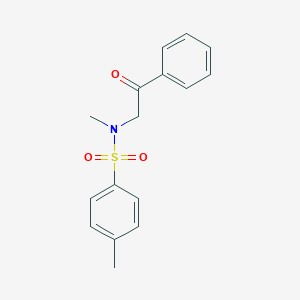


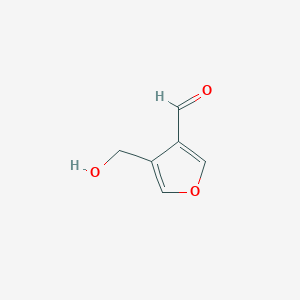
![3,5,9-Trimethyl-18-azapentacyclo[9.7.1.1~1,5~.0~7,19~.0~12,17~]icosa-6,11(19),12,14,16-pentaene](/img/structure/B514984.png)
